N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride
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Description
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72. The purity is usually 95%.
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Scientific Research Applications
1. Analgesic and Anesthetic Applications
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is closely related to lidocaine, a widely used painkiller and local anesthetic in medicine. The structure of lidocaine, its salts, and complexes, including hydrochloride monohydrate, are of significant interest due to their analgesic and anesthetic properties (Tsitsishvili & Amirkhanashvili, 2022).
2. Surgical Anesthesia in Animal Studies
Studies have explored the use of similar compounds in veterinary medicine, particularly for surgical anesthesia in animals such as guinea pigs. This showcases the potential of this compound in veterinary surgical applications (Shucard, Andrew, & Beauford, 1975).
3. Molecular Structure and Bonding
Research on compounds like this compound often focuses on their molecular structure and bonding characteristics. This information is crucial for understanding how these compounds interact at the molecular level and their potential applications in various fields (Gowda et al., 2009).
4. Chemical Reactions and Synthesis
The synthesis and chemical reactions involving similar compounds are studied to improve manufacturing processes and understand their behavior under different conditions. This includes studying reaction mechanisms and structural changes during the synthesis process (Macháček, Hassanien, & Štěrba, 1986).
5. Pharmacological Properties
Understanding the pharmacological properties of compounds like this compound is essential for their application in medicine. Studies often focus on their interaction with biological systems, pharmacokinetics, and potential therapeutic uses (Take et al., 1992).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-10(9(8)2)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDQIVKRUXWQFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.